Ethyl 3-hydroxy-3-phenylpropanoate
Overview
Description
Ethyl 3-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C11H14O3. It is a chiral building block used in various chemical syntheses and has applications in the pharmaceutical industry. The compound is known for its role in the synthesis of antidepressants and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3-phenylpropanoate can be synthesized through several methods. One common method involves the hydrogenation of ethyl benzoylacetate. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures .
Another method involves the enzymatic reduction of ethyl benzoylacetate using microorganisms like Geotrichum candidum. This method yields optically active this compound, which is useful in the synthesis of chiral drugs .
Industrial Production Methods
In industrial settings, the compound is often produced through the direct chlorination of alcohols. This method involves the use of chlorodimethylsilane (HSiMe2Cl) and indium trichloride (InCl3) as catalysts. The reaction is carried out in an inert atmosphere, typically nitrogen, to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), chlorodimethylsilane (HSiMe2Cl)
Major Products Formed
Oxidation: Ethyl 3-oxo-3-phenylpropanoate
Reduction: Ethyl 3-hydroxy-3-phenylpropanol
Substitution: Ethyl 3-chloro-3-phenylpropanoate
Scientific Research Applications
Ethyl 3-hydroxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3-phenylpropanoate involves its role as a chiral building block. In biological systems, the compound can be converted into active pharmaceutical ingredients through enzymatic reactions. The hydroxyl group and ester functionality allow for various chemical modifications, making it a versatile intermediate in drug synthesis .
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-phenylpropanoate can be compared with similar compounds such as:
Ethyl 3-phenylpropanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 3-chloro-3-phenylpropanoate: Contains a chlorine atom instead of a hydroxyl group, which alters its reactivity and applications.
Ethyl 3-hydroxy-3-phenylpropionate: Another name for the same compound, emphasizing its ester functionality.
The uniqueness of this compound lies in its chiral nature and the presence of both hydroxyl and ester groups, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Properties
IUPAC Name |
ethyl 3-hydroxy-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIBDQWVFHDBOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052239 | |
Record name | Ethyl 3-hydroxy-3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5764-85-2 | |
Record name | Ethyl β-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5764-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 3-phenylhydracrylate, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005764852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-hydroxy-3-phenylpropanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226071 | |
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Record name | Benzenepropanoic acid, .beta.-hydroxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-hydroxy-3-phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxy-3-phenylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 3-PHENYLHYDRACRYLATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LXM18J49C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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